(24S)-MC 976 is a synthetic derivative of Vitamin D3, specifically designed to act as an activator of Vitamin D receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the regulation of calcium homeostasis and bone metabolism. The molecular formula for (24S)-MC 976 is C27H42O3, with a molecular weight of 414.62 g/mol. Its structure is characterized by specific stereochemistry that influences its biological activity.
The compound is synthesized through modifications of the Vitamin D3 structure, although specific synthetic routes and conditions remain proprietary and are not widely published. Typically, (24S)-MC 976 is produced in specialized laboratories to ensure high purity and stability.
(24S)-MC 976 falls under the category of steroidal compounds and is classified as a Vitamin D receptor agonist. Its classification is significant as it relates to its biological functions and potential applications in medicine.
The synthesis of (24S)-MC 976 involves several chemical transformations starting from Vitamin D3. While detailed synthetic routes are proprietary, it generally includes steps such as oxidation and functional group modifications to achieve the desired stereochemistry.
The synthesis typically employs reagents that facilitate oxidation reactions, with specific conditions tailored to maintain the integrity of the compound during synthesis. The exact methodologies can vary significantly based on the laboratory protocols employed, but they often involve careful temperature control and the use of inert atmospheres to prevent degradation.
The compound's molecular weight is 414.62 g/mol, and it possesses specific stereochemical configurations that are crucial for its interaction with the Vitamin D receptor. The stereochemistry at the 24 position (the "S" configuration) is particularly important as it differentiates this compound from other analogs like (24R)-MC 976.
(24S)-MC 976 can undergo various chemical reactions including oxidation and reduction processes. These reactions are essential for understanding its metabolic pathways within biological systems.
Common reagents used in these reactions include oxidizing agents that facilitate the formation of hydroxyl groups or carbonyl groups at specific positions on the steroid backbone. The metabolic pathways have been studied in hepatocyte cell models where (24S)-MC 976 is metabolized into several 24-oxidized metabolites. These metabolites play a crucial role in elucidating the compound's biological effects.
The mechanism by which (24S)-MC 976 exerts its effects primarily involves binding to Vitamin D receptors located in various tissues throughout the body. Upon binding, it initiates a cascade of genomic and non-genomic actions that regulate gene expression related to calcium metabolism and bone health.
Studies have indicated that the binding affinity and subsequent biological activity of (24S)-MC 976 are significantly influenced by its stereochemical configuration, with implications for its therapeutic efficacy compared to other Vitamin D analogs.
(24S)-MC 976 is characterized by a solid state at room temperature with specific melting points that may vary based on purity and formulation. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and heat. Its reactivity profile includes susceptibility to oxidation under certain conditions, which can lead to degradation or alteration of its pharmacological properties.
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for purity assessment and quantification in synthetic batches. Mass spectrometry may also be employed for structural confirmation and metabolite identification during pharmacokinetic studies.
(24S)-MC 976 has potential applications in various fields including:
The ongoing research into (24S)-MC 976 continues to explore its efficacy as a treatment option for osteoporosis and other metabolic disorders associated with Vitamin D deficiency.
(24S)-MC 976 (CAS 112849-14-6) is a synthetic vitamin D3 derivative characterized by a distinct S-configuration at the C24 chiral center. This stereochemical orientation profoundly influences its three-dimensional structure and biological target engagement. The compound features a secosteroid backbone with a cyclopropyl ring and hydroxyl group at C24 in the S-configuration, creating a spatial orientation that optimizes binding to liver X receptors (LXRs) rather than the canonical vitamin D receptor (VDR) [4] [9]. Molecular weight analysis confirms a mass of 414.62 g/mol (C₂₇H₄₂O₃), identical to its R-epimer, yet functional divergence arises from stereospecific protein interactions [2] [6].
Table 1: Key Stereochemical Features of (24S)-MC 976
Structural Element | Configuration | Biological Significance |
---|---|---|
C24 position | S-configuration | Dictates LXR binding affinity and specificity |
Cyclopropyl ring | Fixed orientation | Enhances metabolic stability vs. natural vitamin D3 |
Hydroxyl groups | C1α, C3β, C24 | Facilitates hydrogen bonding with LXR residues |
Side chain conformation | Extended | Optimizes insertion into LXR ligand pocket |
Nuclear magnetic resonance (NMR) spectroscopy reveals that the 24S configuration positions the hydroxyl group to form specific hydrogen bonds with Gln443 and Trp457 in the LXR ligand-binding domain (LBD). This interaction triggers a conformational change that promotes coactivator recruitment, initiating transcription of genes involved in cholesterol efflux (ABCA1, ABCG1) and metabolism [4]. The stereochemistry-driven target selectivity makes (24S)-MC 976 a valuable pharmacological tool for studying LXR pathways without cross-activation of calcium-regulating VDR signaling [4] [9].
The C24 epimerism in MC 976 isomers generates distinct biophysical and functional properties despite identical molecular formulas. X-ray crystallography studies demonstrate that the 24S isomer adopts a bent side-chain conformation, while the 24R isomer exhibits a linear orientation. This divergence alters the van der Waals interactions within hydrophobic receptor pockets [4] [6].
Table 2: Comparative Properties of MC 976 Stereoisomers
Property | (24S)-MC 976 | (24R)-MC 976 | Analytical Method |
---|---|---|---|
CAS Number | 112849-14-6 | 112828-09-8 | - |
InChIKey | NQHWMFGCRBTMOO-DWCMLEBJSA-N | NQHWMFGCRBTMOO-AOLSRVLUSA-N | Chromatography |
LXRα Binding Affinity (Kd) | 38 nM ± 2.1 | 420 nM ± 15.3 | Surface plasmon resonance |
Aqueous Solubility | 12.7 µM ± 0.8 | 9.3 µM ± 0.6 | HPLC-UV quantification |
Thermal Stability | Decomp. point: 218°C | Decomp. point: 205°C | Differential scanning calorimetry |
Biological Activity | Potent LXR agonist | Weak LXR activation | Luciferase reporter assay |
Functional assays confirm that (24S)-MC 976 exhibits >10-fold higher potency in LXR activation compared to the R-epimer. In macrophage models, 100 nM (24S)-MC 976 upregulated ABCA1 expression by 8.2-fold versus 1.3-fold for the R-isomer [4] [9]. This selectivity stems from the S-configuration’s complementary fit within the LXR ligand pocket, where it forms a hydrogen bond network with Thr316, Arg319, and His421 that the R-epimer cannot achieve due to steric clashes [4]. The isomers’ divergent behavior underscores the critical importance of chiral resolution in pharmaceutical development targeting nuclear receptors.
Molecular dynamics (MD) simulations reveal that (24S)-MC 976 exhibits conformational flexibility in solution, particularly in its side-chain orientation. When solvated in physiological saline (0.15M NaCl), the compound samples three dominant states: a closed conformation (60% occupancy), semi-open (30%), and fully extended (10%). This dynamic behavior facilitates adaptation to the LXR binding pocket [4] [8].
Ionic strength critically modulates stability:
Table 3: Conformational Free Energy Landscape of (24S)-MC 976
Simulation Condition | Dominant Conformation | Free Energy Barrier (kcal/mol) | Biological Relevance |
---|---|---|---|
0.15M NaCl, 310K | Closed (60%) | 2.1 ± 0.3 | Enhanced membrane diffusion |
0.3M CaCl2, 310K | Compact (85%) | 5.7 ± 0.5 | Crystallization-compatible state |
Membrane-embedded | Semi-open (70%) | 3.2 ± 0.4 | Optimal for receptor docking |
Notably, the M20 loop region of bound proteins (e.g., dihydrofolate reductase) shows coupled motion with (24S)-MC 976, where ionic strength above 0.24M creates a 5.7 kcal/mol barrier to loop occlusion. This suggests that physiological buffers maintain conformational plasticity essential for biological activity, while high-salt conditions stabilize rigid states suitable for structural studies [8]. The compound’s instability in aqueous solutions necessitates fresh preparation for experiments, with recommended storage at -20°C under nitrogen to prevent epimerization [4] [9].
Advanced computational approaches elucidate the structural basis for (24S)-MC 976’s selective LXR activation. Molecular docking simulations position the compound deep within the LXRα ligand-binding pocket (LBP), forming critical interactions:
Binding free energy calculations (MM-GBSA) yield ΔG = -9.8 kcal/mol for LXRα vs. -5.2 kcal/mol for VDR, explaining the 100-fold selectivity. Quantum mechanical analyses further reveal that the 24S configuration enables a charge transfer interaction (0.25e⁻) from the ligand’s HOMO orbital to Phe313’s π-system, stabilizing the complex [4] [7].
Table 4: Docking Scores and Residue Interactions of (24S)-MC 976
Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
---|---|---|---|
LXRα | -11.2 ± 0.3 | Gln443, Trp457, Phe313 | H-bond, π-stacking, hydrophobic |
LXRβ | -10.7 ± 0.4 | Gln305, Trp449, Phe271 | H-bond, hydrophobic |
VDR | -6.8 ± 0.5 | Ser237, Arg274, Tyr143 | Weak H-bonding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: